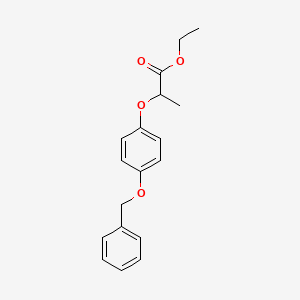
2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . The InChI key for this compound is BHCDKIFOFUMDBN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 220.2 . The compound’s InChI code is 1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by El-Zahar et al. (2011) reported the synthesis of pyrazole pyrimidine derivatives, including compounds related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, which were evaluated for antitumor activity. These compounds demonstrated promising results against the human liver carcinoma cell line, HEPG2, suggesting potential applications in cancer research (El-Zahar et al., 2011).
Antibacterial Activity
- Rai et al. (2009) synthesized a series of pyrazole oxadiazoles, structurally related to this compound, and evaluated their antibacterial activity. They found significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, indicating the potential use of these compounds in antimicrobial research (Rai et al., 2009).
Synthesis and Antimicrobial Activity
- Gadakh et al. (2010) reported on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which showed promising antibacterial activities against several bacterial strains and limited antifungal activity (Gadakh et al., 2010).
Synthesis and Characterization for Potential COX-2 Inhibition
- Patel et al. (2004) synthesized a series of 4,5-diaryl-1H-pyrazole-3-ol derivatives, aiming to explore their potential as COX-2 inhibitors. This research suggests a possible application in the development of anti-inflammatory drugs (Patel et al., 2004).
PET Imaging for Retinoid X Receptor
- Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for PET imaging, aiming to explore retinoid X receptor targeting. This research highlights the potential use of fluorinated pyrazoles in medical imaging (Wang et al., 2014).
Docking Simulations for Antimicrobial and Antitubercular Agents
- Shingare et al. (2022) conducted molecular docking studies and synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. This research indicates the potential of these compounds in treating bacterial infections, including tuberculosis (Shingare et al., 2022).
Propiedades
IUPAC Name |
2-fluoro-5-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYONJYKPVHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)
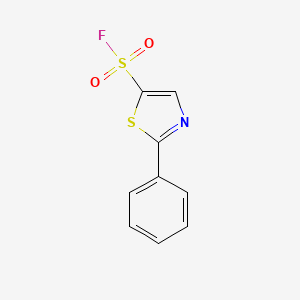
![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2780327.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)
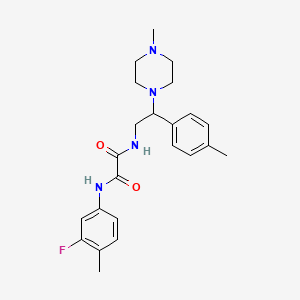

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)
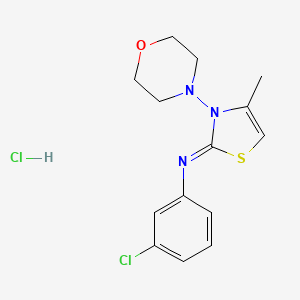
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)
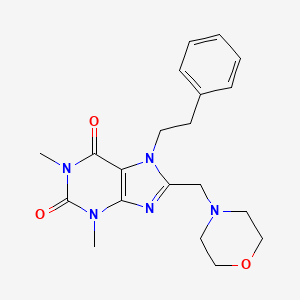
![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)
